Imidazo[1,2-a]pyridine-2-carbaldehyde
Description
Significance of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Medicinal Chemistry and Organic Synthesis
The imidazo[1,2-a]pyridine ring system, a fused bicyclic 5-6 heterocycle, is widely recognized as a "privileged scaffold" or a "drug prejudice" scaffold in medicinal chemistry. nih.govrsc.orgrsc.org This designation stems from its frequent appearance in a multitude of biologically active compounds and clinically approved drugs. nih.govbohrium.com Its rigid, planar structure and the specific arrangement of nitrogen atoms allow it to interact with a wide array of biological targets, making it a cornerstone for the design of new therapeutic agents. chemrxiv.org
The pharmacological importance of this scaffold is extensive, with derivatives demonstrating a broad spectrum of biological activities. researchgate.net These activities highlight the versatility of the imidazo[1,2-a]pyridine core in drug discovery.
Table 1: Reported Biological Activities of Imidazo[1,2-a]pyridine Derivatives
| Biological Activity | Reference(s) |
|---|---|
| Anticancer | researchgate.net |
| Antimycobacterial | nih.gov |
| Antiviral | researchgate.netresearchgate.net |
| Anticonvulsant | researchgate.netnih.gov |
| Anti-inflammatory | researchgate.net |
| Antiprotozoal | researchgate.net |
| Antibacterial | scirp.org |
| Antifungal | scirp.org |
| Anthelmintic | researchgate.net |
| Anxiolytic | rsc.org |
The prevalence of this scaffold is further underscored by its presence in several commercially available drugs, demonstrating its clinical and commercial success. These drugs target a variety of medical conditions, from insomnia to gastrointestinal issues.
Table 2: Marketed Drugs Containing the Imidazo[1,2-a]pyridine Scaffold
| Drug Name | Primary Therapeutic Use | Reference(s) |
|---|---|---|
| Zolpidem | Insomnia (Hypnotic) | rsc.orgresearchgate.net |
| Alpidem | Anxiolytic | rsc.org |
| Zolimidine | Gastroprotective (Antiulcer) | rsc.orgresearchgate.net |
| Saripidem | Insomnia (Hypnotic) | researchgate.net |
| Miroprofen | Anti-inflammatory | researchgate.net |
| Olprinone | Cardiotonic | nih.govresearchgate.net |
| Necopidem | Anxiolytic | --- |
Beyond its medicinal applications, the imidazo[1,2-a]pyridine moiety is also valuable in organic synthesis and materials science due to its unique chemical and photophysical properties. rsc.orgresearchgate.net
Role of the 2-Carbaldehyde Moiety as a Versatile Synthetic Intermediate and Pharmacophore
The carbaldehyde group, also known as a formyl group, is a highly reactive and synthetically useful functional group. When attached to the C2 position of the imidazo[1,2-a]pyridine scaffold, it creates the specific compound Imidazo[1,2-a]pyridine-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. chemimpex.com Functionalization at the C2 position of the imidazo[1,2-a]pyridine ring is often considered more challenging than at the C3 position, making C2-substituted derivatives like the 2-carbaldehyde particularly valuable starting materials for creating unique chemical entities. researchgate.net
As a synthetic intermediate, the aldehyde functionality of this compound allows for a wide range of chemical transformations. It can readily participate in various carbon-carbon bond-forming reactions, such as:
Condensation Reactions: It can undergo reactions like the Claisen-Schmidt condensation with ketones to form α,β-unsaturated ketones (chalcones), which are themselves an important class of bioactive compounds. scirp.org
Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, allowing for the extension of carbon chains and the synthesis of stilbene-like structures.
Reductive Amination: It can react with primary or secondary amines in the presence of a reducing agent to form substituted amine derivatives.
Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to further classes of derivatives such as esters, amides, and ethers.
This synthetic versatility allows chemists to use this compound as a platform to introduce a vast array of other functional groups and pharmacophores onto the core scaffold. nih.gov For example, it can be used as a starting point to synthesize more complex heterocyclic systems fused or attached to the imidazo[1,2-a]pyridine ring, such as pyrazolines, cyanopyridines, and pyrimidines. nih.gov
While often utilized as a reactive handle for further modification, the aldehyde group itself, or the immediate derivatives it forms (like imines or oximes), can also function as a pharmacophore. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The electronegative oxygen atom and the electrophilic carbon atom of the aldehyde can participate in crucial hydrogen bonding and other interactions with biological targets like enzymes or receptors. nih.gov The incorporation of various pharmacophoric groups onto the imidazo[1,2-a]pyridine scaffold is a key strategy in the design of new drugs with potent and selective activities. chemrxiv.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-5-10-4-2-1-3-8(10)9-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKKBOZQZHBENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406890 | |
| Record name | Imidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118000-43-4 | |
| Record name | Imidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Imidazo 1,2 a Pyridine 2 Carbaldehyde and Its Derivatives
Classical and Conventional Synthetic Routes
Traditional methods for the synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold have historically relied on condensation and cyclization reactions. These foundational approaches remain relevant and are often the basis for more modern synthetic innovations.
Condensation Reactions Involving 2-Aminopyridines and Carbonyl Precursors
One of the most established and widely utilized methods for constructing the imidazo[1,2-a]pyridine core involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. bio-conferences.orgacs.orgnih.gov This reaction, first reported by Tschitschibabin in 1925, initially required high temperatures, but has since been refined to proceed under milder conditions, often with the aid of a base like sodium hydrogen carbonate. bio-conferences.org The reaction typically proceeds via initial alkylation of the endocyclic nitrogen of the pyridine (B92270) ring, followed by an intramolecular condensation. acs.org
Various carbonyl precursors can be employed. For instance, the reaction of 2-aminopyridine (B139424) with bromoacetaldehyde (B98955) or α-bromo/chloroketones serves as a direct route to the imidazo[1,2-a]pyridine skeleton. bio-conferences.org Dong-Jian Zhu and colleagues developed a method that proceeds at 60°C without the need for a catalyst or solvent. bio-conferences.orgresearchgate.net Neutral alumina (B75360) has also been demonstrated as an effective catalyst for this transformation at ambient temperature. bio-conferences.orgresearchgate.net To synthesize derivatives with a carbaldehyde group at the 2-position, precursors such as 1,1,3-trichloroacetone (B106291) can be used. acs.org Similarly, 3-carbaldehyde substituted compounds can be prepared by condensing 2-aminopyridines with bromomalonaldehyde. acs.org
Multicomponent reactions (MCRs) also fall under this category and offer an efficient way to generate molecular diversity. The Groebke–Blackburn–Bienaymé reaction, a three-component reaction involving 2-aminopyridines, aldehydes, and isocyanides, is a prominent example for synthesizing 2,3-disubstituted derivatives. acs.orgresearchgate.net
| Precursors | Reagents/Catalysts | Key Features |
| 2-Aminopyridine and α-haloketones | Base (e.g., NaHCO3), or catalyst-free | Foundational method, can be performed under mild conditions. bio-conferences.org |
| 2-Aminopyridine and α-bromo/chloroketones | Neutral alumina | Catalyst-mediated reaction at ambient temperature. bio-conferences.orgresearchgate.net |
| 2-Aminopyridine and 1,1,3-trichloroacetone | - | Leads to 2-carbaldehyde derivatives. acs.org |
| 2-Aminopyridines, aldehydes, and isocyanides | Acid catalyst | Groebke–Blackburn–Bienaymé three-component reaction for diverse derivatives. acs.orgresearchgate.net |
Cyclization Reactions and Annulation Strategies
Cyclization and annulation strategies represent another cornerstone of classical imidazo[1,2-a]pyridine synthesis. These methods often involve the formation of the fused imidazole (B134444) ring onto a pre-existing pyridine structure. Annulation reactions can be achieved through various pathways, including those that are catalyst-free. nih.gov
One such approach involves the reaction of 2-chloropyridines with 2H-azirines, mediated by triflic anhydride, to produce C3-substituted imidazo[1,2-a]pyridines. nih.gov This method proceeds through the in-situ generation of a pyridinium (B92312) salt, which then undergoes cyclization. nih.gov Another strategy utilizes the condensation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with ethyl 2,4-dioxo-4-arylbutanoates in the presence of a base to form benzo connectjournals.comderpharmachemica.comimidazo[1,2-a]pyridine derivatives. acs.org This reaction is proposed to occur via an initial Knoevenagel condensation followed by intramolecular nucleophilic attack and dehydration. acs.org
Furthermore, catalyst-dependent regioselective oxidative annulation of 2-arylimidazo[1,2-a]pyridines with cinnamaldehyde (B126680) derivatives has been described to construct fused N-heterocyclic frameworks. researchgate.net Depending on the catalyst used ([RhCp*Cl2]2 or Pd(OAc)2), different annulated products can be obtained in good yields. researchgate.net
| Reactants | Reagents/Conditions | Product Type |
| 2-Chloropyridines and 2H-azirines | Triflic anhydride, triethylamine | C3-substituted imidazo[1,2-a]pyridines. nih.gov |
| 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and ethyl 2,4-dioxo-4-arylbutanoates | Piperidine (base) | Benzo connectjournals.comderpharmachemica.comimidazo[1,2-a]pyridine derivatives. acs.org |
| 2-Arylimidazo[1,2-a]pyridines and cinnamaldehyde derivatives | [RhCp*Cl2]2 or Pd(OAc)2 | Fused N-heterocyclic frameworks. researchgate.net |
Modern and Sustainable Chemistry Approaches
In recent years, the focus of synthetic chemistry has shifted towards the development of more sustainable and efficient methodologies. This has led to the emergence of metal-catalyzed transformations, metal-free protocols, and the use of enabling technologies like microwave irradiation for the synthesis of imidazo[1,2-a]pyridines. ccspublishing.org.cn
Metal-Catalyzed Transformations (e.g., Cu-catalyzed, Pd-catalyzed)
Transition metal catalysis has proven to be a powerful tool for the synthesis of imidazo[1,2-a]pyridines, offering high efficiency and broad substrate scope. researchgate.netresearchgate.net Copper and palladium are among the most frequently employed metals.
Copper-catalyzed reactions are particularly prevalent. researchgate.net A one-pot procedure using a copper catalyst enables the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins with air as the oxidant. organic-chemistry.org This method aligns with green chemistry principles by utilizing an abundant and non-toxic oxidant. organic-chemistry.org Optimization studies have identified CuBr as a highly effective catalyst for this transformation. organic-chemistry.org Copper(I) iodide (CuI) has also been used to catalyze the aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.org Additionally, a three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes can be catalyzed by CuI in conjunction with NaHSO4·SiO2. nih.gov An efficient and environmentally sustainable method for the synthesis of imidazo[1,2-a]pyridine derivatives by a domino A3-coupling reaction catalyzed by Cu(II)–ascorbate has been developed in aqueous micellar media. acs.org
Palladium-catalyzed reactions also offer efficient routes to imidazo[1,2-a]pyridines. For instance, microwave irradiation facilitates an expeditious one-pot, ligand-free, Pd(OAc)2-catalyzed, three-component reaction for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org Furthermore, Pd-catalyzed carbonylation has been utilized to introduce a carboxamide moiety into the 6 or 8 position of the imidazo[1,2-a]pyridine ring system. researchgate.netresearchgate.net
| Catalyst | Reactants | Key Features |
| Copper (CuBr, CuI) | 2-Aminopyridines, nitroolefins/acetophenones | Aerobic oxidation, one-pot procedures. organic-chemistry.orgorganic-chemistry.org |
| Copper (CuI–NaHSO4·SiO2) | Aldehydes, 2-aminopyridines, terminal alkynes | Three-component domino reaction. nih.gov |
| Copper (Cu(II)–ascorbate) | 2-Aminopyridines, aldehydes, alkynes | Domino A3-coupling in aqueous micellar media. acs.org |
| Palladium (Pd(OAc)2) | Aryl halides, amines, etc. | Microwave-assisted, ligand-free, three-component synthesis of 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org |
| Palladium | 6- or 8-iodo derivatives | Introduction of carboxamide moiety. researchgate.netresearchgate.net |
Metal-Free Synthetic Protocols
The development of metal-free synthetic routes is a significant goal in green chemistry, as it avoids the use of potentially toxic and expensive heavy metals. ccspublishing.org.cnrsc.org Several metal-free protocols for the synthesis of imidazo[1,2-a]pyridines have been reported.
These methods often rely on the use of alternative catalysts or catalyst-free conditions. For example, molecular iodine can catalyze the synthesis of imidazo[1,2-a]pyridines from pyridines and oxime esters. acs.orgnih.gov Iodine is also used in a three-component condensation of tert-butyl isocyanide, an aryl aldehyde, and 2-aminopyridine at room temperature. rsc.org An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water provides a green, metal-free synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org
Furthermore, catalyst-free annulation reactions can be achieved under microwave irradiation in green solvents. acs.org A simple and efficient catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene has been developed. organic-chemistry.org Additionally, a base-promoted protocol for the synthesis of benzo[a]imidazo[5,1,2-cd]indolizines from 2-arylimidazo[1,2-a]pyridines and benzyne (B1209423) precursors under metal-free conditions has been achieved. rsc.org
| Reagents/Conditions | Reactants | Key Features |
| Molecular Iodine | Pyridines, oxime esters | Metal-free catalysis. acs.orgnih.gov |
| Iodine | tert-Butyl isocyanide, aryl aldehyde, 2-aminopyridine | Three-component condensation at room temperature. rsc.org |
| KI/tert-butyl hydroperoxide | Ketones, 2-aminopyridines | Ultrasound-assisted, in water. organic-chemistry.org |
| Catalyst-free, Microwave | 2-Aminopyridines, α-bromoketones | Green solvent (H2O-IPA). acs.org |
| Base-promoted | 2-Arylimidazo[1,2-a]pyridines, benzyne precursors | Annulation under metal-free conditions. rsc.org |
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ccspublishing.org.cnresearchgate.net This technology has been extensively applied to the synthesis of imidazo[1,2-a]pyridine and its derivatives. bio-conferences.orgnih.gov
A facile microwave-assisted reaction of phenacyl bromide and 2-amino pyridine can be catalyzed by an ionic liquid under solvent-free conditions, significantly reducing reaction times from hours or days to seconds. derpharmachemica.com Another efficient method involves the synthesis of imidazo[1,2-a]pyridine derivatives from substituted 2-aminonicotinic acid and chloroacetaldehyde (B151913) in water as a green solvent under microwave irradiation, achieving excellent yields in a short time. connectjournals.com This catalyst-free protocol is environmentally benign. connectjournals.com
Microwave irradiation also enables the one-pot, metal-free, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine. rsc.org A simple and efficient method for the synthesis of 2-arylimidazo[1,2-a]pyridine-3-carbaldehyde from imidazo[1,2-a]pyridines with a mixture of DMF and POCl3 in PEG-400 as a green reaction medium under microwave irradiation has also been reported. tandfonline.com The conjugation of phenacyl bromide derivatives with 2-aminopyridine under microwave irradiation can produce imidazo[1,2-a]pyridine derivatives in as little as 60 seconds. researchgate.net
| Reactants | Reagents/Conditions | Key Features |
| Phenacyl bromide, 2-aminopyridine | Ionic liquid catalyst, solvent-free | Rapid reaction, seconds to minutes. derpharmachemica.com |
| 2-Aminonicotinic acid, chloroacetaldehyde | Water, catalyst-free | Green synthesis, high yields. connectjournals.com |
| Arylglyoxals, cyclic 1,3-dicarbonyls, 2-aminopyridines | Molecular iodine | Metal-free, one-pot, three-component reaction. rsc.org |
| Imidazo[1,2-a]pyridines, DMF, POCl3 | PEG-400 | Synthesis of 2-arylimidazo[1,2-a]pyridine-3-carbaldehyde. tandfonline.com |
| Phenacyl bromide derivatives, 2-aminopyridine | - | Extremely rapid synthesis (60 seconds). researchgate.net |
Aqueous and Solvent-Free Reaction Conditions
The development of synthetic routes to imidazo[1,2-a]pyridines under aqueous and solvent-free conditions aligns with the principles of green chemistry, aiming to reduce the use of hazardous organic solvents.
An aqueous synthesis for methyl-substituted imidazo[1,2-a]pyridines has been reported to proceed without the deliberate addition of a catalyst. organic-chemistry.org Furthermore, ultrasound-assisted C-H functionalization of ketones with a KI/tert-butyl hydroperoxide catalytic system in water provides a metal-free method for synthesizing imidazo[1,2-a]pyridines. organic-chemistry.org This approach is noted for its mild reaction conditions and broad functional-group compatibility. organic-chemistry.org
Solvent-free conditions have also been successfully employed. For instance, the reaction of aminopyridines and α-bromo-β-keto esters can be carried out under thermal and microwave-assisted solvent-free conditions to produce highly substituted imidazo[1,2-a]pyridines. organic-chemistry.org Microwave irradiation, in particular, has been shown to significantly reduce reaction times to less than two minutes while providing high product yields. organic-chemistry.org Another solvent-free approach involves the reaction of N-phenacylpyridinium bromides with ammonium (B1175870) acetate (B1210297) under microwave irradiation. organic-chemistry.org A grindstone procedure at room temperature has also been described for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ω-bromomethylketones, affording excellent to near-quantitative yields in a matter of minutes. bohrium.com Additionally, a microwave-assisted, three-component reaction of pyridin-2-amine, 3-phenylpropiolaldehyde, and an alcohol, catalyzed by p-toluenesulfonic acid, proceeds efficiently under solvent-free conditions. x-mol.com
A notable metal-free and aqueous synthesis involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which can yield the imidazo[1,2-a]pyridine scaffold in quantitative yields within minutes under ambient conditions. rsc.org
| Reaction Type | Reactants | Conditions | Catalyst/Promoter | Key Features |
| Aqueous Synthesis | 2-Aminopyridines, Ketones | Ultrasound, Water | KI/tert-butyl hydroperoxide | Metal-free, mild conditions. organic-chemistry.org |
| Solvent-Free Synthesis | Aminopyridines, α-bromo-β-keto esters | Microwave irradiation | None | Rapid reaction times (<2 min), high yields. organic-chemistry.org |
| Solvent-Free Synthesis | N-phenacylpyridinium bromides, Ammonium acetate | Microwave irradiation | None | Efficient synthesis. organic-chemistry.org |
| Solvent-Free Synthesis | 2-Aminopyridines, ω-bromomethylketones | Grindstone, 25-30 °C | None | Excellent yields in 3-5 minutes. bohrium.com |
| Aqueous Cycloisomerization | N-propargylpyridiniums | Ambient temperature, Water | NaOH | Rapid, quantitative yields. rsc.org |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient for the synthesis of complex molecules like imidazo[1,2-a]pyridines from simple starting materials in a single step, offering high atom economy and operational simplicity. researchgate.net
A prominent MCR for this scaffold is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation of an aldehyde, an isocyanide, and a 2-aminopyridine. nih.govmdpi.commdpi.com This reaction is versatile and can be catalyzed by various Lewis or Brønsted acids, such as scandium triflate or p-toluenesulfonic acid. nih.govmdpi.com The GBB reaction has been successfully used to synthesize a variety of imidazo[1,2-a]pyridine derivatives, including those functionalized with azides, by employing orthogonal reagents. mdpi.com
Another significant three-component reaction involves the coupling of 2-aminopyridines, aldehydes, and terminal alkynes. bio-conferences.org This reaction is often catalyzed by copper salts, such as copper(I) iodide, sometimes in combination with a co-catalyst like NaHSO₄·SiO₂. organic-chemistry.org A mixed Cu(I)-Cu(II) system, generated in situ, has also been used in an eco-friendly cascade reaction. organic-chemistry.org
Zinc chloride has been demonstrated as an effective catalyst for the one-pot, three-component synthesis of imidazo[1,2-a]pyridines, accommodating a range of substrates under both conventional heating and microwave irradiation. bohrium.com Furthermore, a dual catalytic system of flavin and iodine can facilitate the aerobic oxidative formation of C-N and C-S bonds in a multicomponent synthesis of imidazo[1,2-a]pyridines. acs.org
| Reaction Name/Type | Components | Catalyst | Key Features |
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Scandium triflate, p-toluenesulfonic acid, NH₄Cl | High efficiency, good for synthesizing 3-aminoimidazo[1,2-a]pyridines. nih.govmdpi.commdpi.com |
| A³ Coupling/Domino Reaction | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper(I) iodide, Cu(I)/Cu(II) systems | Efficient construction of the imidazo[1,2-a]pyridine core. organic-chemistry.orgbio-conferences.org |
| Zinc-Catalyzed MCR | Various Substrates | Zinc chloride | Versatile for a range of substrates under different heating methods. bohrium.com |
| Flavin-Iodine Catalyzed MCR | Aminopyridines, Ketones, (Thiols) | Flavin and Iodine | Aerobic oxidative C-N and C-S bond formation. acs.org |
Mechanistic Investigations of Imidazo[1,2-a]pyridine-2-carbaldehyde Formation
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones.
Proposed Reaction Pathways and Intermediate Formation
The formation of the imidazo[1,2-a]pyridine ring system generally proceeds through a series of well-defined steps. In many syntheses, the initial step is the condensation of a 2-aminopyridine with a carbonyl compound, such as an aldehyde or ketone, to form an imine intermediate. nih.gov
In the Groebke–Blackburn–Bienaymé reaction, the amidine (e.g., 2-aminopyridine) reacts with an aldehyde to form a Schiff base (imine). The isocyanide then undergoes an α-addition to the protonated Schiff base, forming a nitrilium ion intermediate. This is followed by an intramolecular nucleophilic attack of the endocyclic nitrogen of the pyridine ring onto the nitrilium ion, leading to the formation of the fused five-membered imidazole ring. mdpi.com
For reactions involving 2-aminopyridines and α-haloketones, the proposed mechanism involves the initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the α-carbon of the ketone, displacing the halide. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, and subsequent dehydration leads to the aromatic imidazo[1,2-a]pyridine. researchgate.net
In copper-catalyzed reactions of aminopyridines and nitroolefins, a plausible mechanism involves a Michael addition, followed by the formation of a radical cation, hydrogen abstraction, and finally, an intramolecular nucleophilic addition. semanticscholar.org
A proposed mechanism for the NaOH-promoted cycloisomerization of N-propargylpyridiniums involves a base-catalyzed rearrangement of the propargyl group to an allene, followed by a Nazarov-type cyclization. rsc.org
Role of Catalysis in Reaction Mechanisms
Catalysts play a pivotal role in the synthesis of imidazo[1,2-a]pyridines by activating the reactants and facilitating key steps in the reaction mechanism.
Lewis and Brønsted acids are commonly used in multicomponent reactions like the GBB reaction. nih.govmdpi.com They activate the aldehyde component towards nucleophilic attack by the 2-aminopyridine, promoting the formation of the initial imine intermediate. nih.gov For example, scandium triflate acts as a Lewis acid catalyst in the GBB reaction. nih.gov Zinc chloride is also presumed to act as a Lewis acid, promoting the reaction rate by coordinating with the oxygen of the aldehyde in copper-catalyzed oxidative cyclizations. nih.gov p-Toluenesulfonic acid is an effective Brønsted acid catalyst in microwave-assisted, solvent-free syntheses. x-mol.com
Metal catalysts , particularly copper, are widely employed. In the three-component reaction of aldehydes, 2-aminopyridines, and alkynes, copper(I) is believed to catalyze the A³-coupling, leading to a propargylamine (B41283) intermediate, which then undergoes cycloisomerization. organic-chemistry.org In the aerobic oxidative synthesis from 2-aminopyridines and acetophenones, a CuI-catalyzed process is thought to proceed through a catalytic Ortoleva-King reaction. organic-chemistry.org
Iodine can act as a catalyst in various ways. In combination with a flavin, it participates in an aerobic oxidative C-N bond-forming process. acs.org In other instances, molecular iodine is proposed to trigger the cleavage of N-O bonds in oxime esters to generate reactive iminyl radicals that then react with pyridines. acs.org
The choice of catalyst can significantly influence the reaction efficiency, selectivity, and conditions required for the synthesis of this compound and its derivatives.
Chemical Reactivity and Derivatization Strategies of Imidazo 1,2 a Pyridine 2 Carbaldehyde
Reactions Involving the 2-Carbaldehyde Functionality
The aldehyde group at the C2-position is a key site for derivatization, readily undergoing reactions typical of aromatic aldehydes. These transformations are fundamental for elongating the carbon chain, introducing new functional groups, and constructing more complex molecular architectures.
The carbon atom of the carbaldehyde group is electrophilic and is susceptible to attack by nucleophiles. This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate which can then be protonated to yield an alcohol. The reactivity of the aldehyde can be influenced by the electron-donating nature of the imidazo[1,2-a]pyridine (B132010) ring system. While specific studies focusing solely on simple nucleophilic additions to imidazo[1,2-a]pyridine-2-carbaldehyde are not extensively detailed in the provided literature, this reactivity is the initial step in many other transformations, including condensation reactions.
Condensation reactions are a cornerstone for the derivatization of this compound, providing efficient routes to a variety of important molecular scaffolds.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. wikipedia.org For instance, the reaction of imidazo[1,2-a]pyridine-2-carbaldehydes with active methylene compounds like malononitrile (B47326) or cyanoacetic esters leads to the formation of imidazo[1,2-a]pyridinylpropenenitriles. researchgate.net These reactions are often facilitated by microwave irradiation, offering an environmentally friendly procedure with good yields. researchgate.net
Schiff Base Formation: this compound readily reacts with primary amines to form Schiff bases (or imines). This condensation is a versatile method for introducing nitrogen-containing substituents. For example, new Schiff bases have been synthesized by condensing 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes with various aromatic amines in the presence of a catalytic amount of glacial acetic acid or under microwave irradiation in a green solvent like PEG-400. tsijournals.comresearchgate.net These Schiff bases can serve as ligands for the synthesis of metal complexes. nih.gov
| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |
| This compound | Malononitrile | Knoevenagel Condensation | Imidazo[1,2-a]pyridinylpropenenitrile | researchgate.net |
| This compound | Ethyl Cyanoacetate | Knoevenagel Condensation | Ethyl imidazo[1,2-a]pyridinylpropenoate | researchgate.net |
| 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carboxyaldehyde | Substituted Aniline | Schiff Base Formation | Schiff Base | tsijournals.com |
| 2-arylimidazo[1,2-a]pyridine-3-carbaldehyde | 2-aminopyridine (B139424) | Schiff Base Formation | Schiff Base | researchgate.net |
The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of compounds.
Oxidation: The oxidation of the aldehyde group to a carboxylic acid can be achieved using various oxidizing agents. While specific examples for this compound are not prevalent in the provided search results, the oxidation of related heterocyclic aldehydes, such as pyridine-2-carboxaldehyde, is a well-established transformation. nih.gov This conversion is significant as the resulting carboxylic acid can be further derivatized, for example, through esterification or amidation.
Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (imidazo[1,2-a]pyridin-2-yl)methanol, can be accomplished using standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This transformation is a common strategy in the synthesis of more complex molecules where the alcohol functionality can serve as a versatile synthetic handle.
Functionalization of the Imidazo[1,2-a]pyridine Core
Beyond the reactivity of the aldehyde group, the imidazo[1,2-a]pyridine nucleus itself is amenable to a variety of functionalization reactions. These reactions are crucial for modifying the electronic properties and steric profile of the core structure, which can have a significant impact on the biological activity and material properties of the resulting derivatives.
Direct C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of imidazo[1,2-a]pyridines. rsc.orgnih.govresearchgate.netcolab.ws The C3 position is particularly reactive towards electrophilic substitution due to the electron-rich nature of the imidazole (B134444) ring. nih.govresearchgate.net
Alkylation: C3-alkylation of imidazo[1,2-a]pyridines can be achieved through aza-Friedel–Crafts reactions. For instance, a three-component reaction of imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by Y(OTf)₃, provides an efficient method for the synthesis of C3-alkylated imidazo[1,2-a]pyridines. nih.govmdpi.com
Halogenation: The regioselective introduction of halogen atoms onto the imidazo[1,2-a]pyridine core is a valuable transformation, as the resulting halo-derivatives can serve as precursors for cross-coupling reactions.
Amination: Direct amination of the imidazo[1,2-a]pyridine ring system allows for the introduction of nitrogen-containing functional groups, which are prevalent in many biologically active compounds.
| Reaction Type | Reagents | Position of Functionalization | Product | Reference |
| Aza-Friedel–Crafts Alkylation | Aldehyde, Amine, Y(OTf)₃ | C3 | C3-alkylated imidazo[1,2-a]pyridine | nih.govmdpi.com |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective methods for forming carbon-carbon bonds and have been widely applied to the functionalization of the imidazo[1,2-a]pyridine scaffold. researchgate.netnih.gov These reactions typically involve the coupling of a halogenated or triflated imidazo[1,2-a]pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This strategy has been utilized for the synthesis of a variety of substituted imidazo[1,2-a]pyridines with diverse aryl and heteroaryl groups. researchgate.netnih.gov The efficiency of the Suzuki-Miyaura cross-coupling can be influenced by the choice of catalyst, base, and solvent. researchgate.net
| Reaction Type | Coupling Partners | Catalyst | Product | Reference |
| Suzuki-Miyaura | 3-Iodoimidazo[1,2-a]pyridine, Arylboronic acid | Pd(PPh₃)₄ | 3-Arylimidazo[1,2-a]pyridine | researchgate.net |
| Suzuki-Miyaura | 6-Bromo-2-phenylimidazo[4,5-b]pyridine, 4-Nitrophenyl boronic acid | [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 2,6-Diphenyl substituted imidazo[4,5-b]pyridine | nih.gov |
Introduction of Heteroatom-Containing Substituents
The aldehyde functional group at the C-2 position of the imidazo[1,2-a]pyridine scaffold is a versatile anchor for chemical derivatization, particularly for the introduction of substituents containing heteroatoms such as nitrogen, oxygen, and sulfur. These transformations are primarily achieved through condensation reactions, where the aldehydic carbon undergoes nucleophilic attack by a heteroatomic nucleophile, typically an amine derivative, followed by dehydration to yield a new functional group. Such derivatizations are instrumental in modulating the electronic properties and biological activities of the core molecule.
The most common strategies involve the formation of imines (Schiff bases), oximes, hydrazones, and thiosemicarbazones. These reactions leverage the electrophilic nature of the aldehyde carbon and the nucleophilicity of primary amine derivatives.
Formation of Imines (Schiff Bases)
The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically catalyzed by a small amount of acid and involves the formation of a hemiaminal intermediate which then eliminates a molecule of water to form the stable C=N double bond.
A study by Bhale and Dongare detailed a similar transformation, where a series of Schiff's bases were prepared by condensing 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (B3032794) with various substituted anilines. tsijournals.comresearchgate.net The reaction was carried out in methanol (B129727) with a catalytic amount of glacial acetic acid under reflux conditions for 6-8 hours. tsijournals.com This methodology is directly applicable to this compound for the synthesis of a diverse library of Schiff base derivatives. The resulting imine nitrogen introduces an additional site for potential coordination or hydrogen bonding, significantly altering the molecule's physicochemical properties.
| Reactant 1 | Reactant 2 (Substituted Aniline) | Reaction Conditions | Product (Schiff Base) |
|---|---|---|---|
| This compound | Aniline | Methanol, cat. Acetic Acid, Reflux | N-(phenyl)-1-(imidazo[1,2-a]pyridin-2-yl)methanimine |
| This compound | 4-Chloroaniline | Methanol, cat. Acetic Acid, Reflux | N-(4-chlorophenyl)-1-(imidazo[1,2-a]pyridin-2-yl)methanimine |
| This compound | 4-Methoxyaniline | Methanol, cat. Acetic Acid, Reflux | N-(4-methoxyphenyl)-1-(imidazo[1,2-a]pyridin-2-yl)methanimine |
| This compound | 4-Nitroaniline | Methanol, cat. Acetic Acid, Reflux | N-(4-nitrophenyl)-1-(imidazo[1,2-a]pyridin-2-yl)methanimine |
Formation of Oximes, Hydrazones, and Thiosemicarbazones
Further extending the derivatization strategies, the aldehyde can be reacted with hydroxylamine (B1172632), hydrazine (B178648) and its derivatives, and thiosemicarbazide (B42300) to yield the corresponding oximes, hydrazones, and thiosemicarbazones. These functional groups are of significant interest in medicinal chemistry due to their biological activities and ability to act as ligands for metal chelation.
Oxime Formation: The reaction with hydroxylamine (NH₂OH) results in the formation of an oxime, featuring a C=N-OH group. This reaction is typically performed in a protic solvent like ethanol (B145695) and can be catalyzed by a mild acid or base.
Hydrazone Formation: Condensation with hydrazine (NH₂NH₂) or substituted hydrazines (e.g., phenylhydrazine) yields hydrazones. These derivatives contain a C=N-NH₂ or C=N-NHR moiety.
Thiosemicarbazone Formation: The reaction with thiosemicarbazide (NH₂NHC(=S)NH₂) is particularly noteworthy. It introduces a thiourea (B124793) moiety, creating a thiosemicarbazone derivative (C=N-NHC(=S)NH₂). These compounds are well-known for their potent biological activities. The synthesis generally involves refluxing equimolar amounts of the aldehyde and thiosemicarbazide in a solvent like ethanol. nih.govgoogle.com
The synthesis of these derivatives follows a common mechanistic pathway involving nucleophilic addition to the carbonyl group followed by dehydration. The resulting products have been widely studied for various therapeutic applications. For instance, various substituted pyridine-2-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for their antineoplastic activities. nih.gov
| Reactant 1 | Reactant 2 | Reaction Conditions | Product Class | Resulting Functional Group |
|---|---|---|---|---|
| This compound | Hydroxylamine (NH₂OH) | Ethanol, Reflux | Oxime | -CH=N-OH |
| This compound | Hydrazine (NH₂NH₂) | Ethanol, Reflux | Hydrazone | -CH=N-NH₂ |
| This compound | Phenylhydrazine | Ethanol, Reflux | Phenylhydrazone | -CH=N-NH-Ph |
| This compound | Thiosemicarbazide | Ethanol, Reflux | Thiosemicarbazone | -CH=N-NH-C(S)NH₂ |
Structural Elucidation and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of Imidazo[1,2-a]pyridine-2-carbaldehyde by providing information on the chemical environment of each proton and carbon atom.
¹H NMR: Partial proton NMR data has been reported for this compound in a deuterated chloroform (CDCl₃) solvent. jmchemsci.com The aldehyde proton (CHO) resonates significantly downfield as a singlet at 10.20 ppm, a characteristic chemical shift for such functional groups. jmchemsci.com The proton at position 3 (H-3) of the imidazo[1,2-a]pyridine (B132010) ring appears as a singlet at 8.32 ppm. jmchemsci.com Additionally, the proton at position 5 (H-5) is observed as a doublet at 8.31 ppm with a coupling constant (J) of 6.7 Hz. jmchemsci.com
For comparison, the ¹H NMR spectrum of a related derivative, 3-(4-Fluorophenyl)this compound, recorded in DMSO-d₆, shows the aldehyde proton as a singlet at 9.79 ppm, with the aromatic protons appearing in a multiplet range of 6.86–8.47 ppm. nih.goviucr.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| CHO | 10.20 | s (singlet) | - | jmchemsci.com |
| H-3 | 8.32 | s (singlet) | - | jmchemsci.com |
| H-5 | 8.31 | d (doublet) | 6.7 | jmchemsci.com |
¹³C NMR: Detailed ¹³C NMR data for the specific compound this compound is not available in the provided search results. However, the spectrum for the derivative 3-(4-Fluorophenyl)this compound in DMSO-d₆ has been reported, showing the aldehydic carbon at 185.45 ppm and other aromatic carbons at various shifts including 111.87, 111.89, 115.78, 116.90, 121.32, 126.18, 130.39, 132.79, 140.89, 147.48, 160.87, and 165.96 ppm. nih.goviucr.org
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern under ionization, which helps in confirming its structure. Although specific mass spectrometry data for the parent compound was not found in the search results, the technique is mentioned as a standard characterization method for its derivatives. google.com For instance, high-resolution mass spectrometry (HRMS) has been used to confirm the molecular weights of various synthesized imidazo[1,2-a]pyridine derivatives.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in the this compound molecule by measuring the absorption of infrared radiation. While a specific full spectrum for the target compound is not detailed in the search results, IR spectroscopy is consistently cited as a key characterization technique for related structures. google.comuniv-batna.dz The most significant absorption band expected would be the strong C=O stretch of the aldehyde group, typically found in the region of 1680-1715 cm⁻¹. Other bands would correspond to the C-H and C=C/C=N stretching and bending vibrations of the fused aromatic ring system.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of structure by determining the precise arrangement of atoms in a single crystal. While the crystal structure for this compound itself has not been reported in the search results, the structure of a closely related derivative, 3-(4-Fluorophenyl)this compound, has been extensively detailed. nih.goviucr.orgiucr.org
This analysis reveals that the derivative crystallizes in the monoclinic space group P2₁/n. nih.goviucr.org The imidazo[1,2-a]pyridine fused ring system is nearly planar. nih.goviucr.org In the crystal, the molecules are linked into a three-dimensional network by C—H⋯O and C—H⋯F hydrogen bonds. nih.goviucr.orgiucr.org A Hirshfeld surface analysis indicated that the most significant contributions to the crystal packing are from H⋯H (30.4%), H⋯C/C⋯H (23.7%), H⋯O/O⋯H (12.2%), and H⋯F/F⋯H (11.1%) interactions. nih.goviucr.org This structure provides a valuable model for the likely solid-state conformation and intermolecular interactions of the parent compound.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₄H₉FN₂O | nih.goviucr.org |
| Molecular Weight | 240.23 | nih.gov |
| Crystal System | Monoclinic | nih.goviucr.org |
| Space Group | P2₁/n | nih.gov |
| a (Å) | 8.97833 (9) | nih.gov |
| b (Å) | 10.13609 (9) | iucr.org |
| c (Å) | 12.85096 (15) | iucr.org |
| V (ų) | 1096.46 (2) | iucr.org |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations, often performed at the B3LYP level of theory with various basis sets such as 6-31G(d,p), are instrumental in optimizing molecular geometries and predicting electronic properties. nih.govscirp.org These calculations are crucial for understanding the relationship between a molecule's structure and its chemical behavior. nih.gov
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for studying the electronic charge mobility within a molecular system. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's electron-donating ability, while the LUMO indicates its capacity to accept electrons. nih.govyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's stability and reactivity. nih.govscirp.org A smaller energy gap suggests higher reactivity, as less energy is required for electronic excitation. scirp.org
For imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives, DFT studies have shown that the HOMO is typically distributed over the imidazo[1,2-a]pyridine ring, indicating this moiety as the primary site for electron donation. scirp.org The LUMO, conversely, is often localized on other parts of the molecule, such as an acylhydrazone side chain. scirp.org The specific energies of these orbitals and the resulting energy gap are influenced by the nature and position of substituents on the imidazo[1,2-a]pyridine core.
Table 1: Frontier Molecular Orbital Energies and Related Parameters for Selected Imidazo[1,2-a]pyridine Derivatives (Note: The following data is for representative imidazo[1,2-a]pyridine N-acylhydrazone derivatives, as specific data for Imidazo[1,2-a]pyridine-2-carbaldehyde is not readily available in the cited literature.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative 1 | -5.89 | -2.21 | 3.68 |
| Derivative 2 | -6.02 | -2.45 | 3.57 |
| Derivative 3 | -6.15 | -2.58 | 3.57 |
| Derivative 4 | -6.32 | -2.41 | 3.91 |
This table is interactive. You can sort the columns by clicking on the headers.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution around a molecule and identifying sites prone to electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes areas of low electron density (positive potential), indicating sites for nucleophilic attack. nih.gov Green and yellow represent regions with intermediate potential. nih.gov
In studies of imidazo[1,2-a]pyridine derivatives, MEP maps typically reveal that the nitrogen atoms of the heterocyclic core are regions of high electron density, making them potential sites for interaction with electrophiles. nih.govscirp.org The distribution of electrostatic potential can be significantly altered by the presence of various substituents. nih.gov For instance, an electron-withdrawing group like a carbaldehyde would be expected to create a more positive potential region around it.
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are computational methods used to characterize non-covalent interactions within and between molecules. nih.gov QTAIM analyzes the topology of the electron density to define atomic basins and the nature of chemical bonds. nih.gov Bond Critical Points (BCPs) identified in this analysis provide information about the strength and type of interactions. nih.gov
RDG analysis complements QTAIM by providing a visual representation of weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. nih.gov This is achieved by plotting the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue. nih.gov The resulting 2D scatter plots and 3D isosurfaces are color-coded to distinguish between strong attractive interactions (blue), weak van der Waals interactions (green), and repulsive steric effects (red). nih.gov These analyses have been applied to imidazo[1,2-a]pyrimidine derivatives to elucidate intramolecular and intermolecular bonding. nih.gov
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide insights into the conformational flexibility of molecules and their interactions with their environment, such as solvent molecules or biological macromolecules. nih.govresearchgate.net
For imidazo[1,2-a]pyridine derivatives, MD simulations have been employed to investigate their binding stability within the active sites of biological targets, such as enzymes. nih.govresearchgate.net These studies can confirm the binding modes predicted by molecular docking and assess the stability of ligand-protein complexes over a simulated period. nih.govresearchgate.net For example, in a study of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents, an MD simulation of 1.2 nanoseconds was performed to evaluate the stability of the compound within the active site of the pantothenate synthetase enzyme. researchgate.net Such simulations are crucial for drug design, as they help in understanding the dynamic nature of molecular interactions. nih.gov
In Silico Predictions of Reactivity and Stability
In silico methods, particularly those based on DFT, are widely used to predict the reactivity and stability of molecules. scirp.org Several quantum chemical parameters derived from FMO analysis are used as descriptors of reactivity. nih.govscirp.org
Chemical Hardness (η) and Softness (σ) : Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. A larger energy gap corresponds to greater hardness and lower reactivity. scirp.org Softness is the reciprocal of hardness.
Electronegativity (χ) : This parameter measures the ability of a molecule to attract electrons.
Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. nih.gov
By calculating these parameters for a series of related compounds, it is possible to rank them in terms of their predicted reactivity and stability. scirp.org For instance, a study on imidazo[1,2-a]pyridine N-acylhydrazone derivatives used these descriptors to conclude that a compound with the largest energy gap (3.91 eV) was the most stable and least reactive in the series. scirp.org
Table 2: Calculated Reactivity Descriptors for a Representative Imidazo[1,2-a]pyridine Derivative (Note: The following data is for a representative imidazo[1,2-a]pyridine N-acylhydrazone derivative.)
| Parameter | Value |
| Chemical Hardness (η) | 1.955 eV |
| Chemical Softness (σ) | 0.511 eV⁻¹ |
| Electronegativity (χ) | 4.365 eV |
| Electrophilicity Index (ω) | 4.869 eV |
This table is interactive. You can sort the columns by clicking on the headers.
Biological and Pharmacological Research Applications
Optimizing Bioactivity: Structure-Activity Relationship (SAR) Studies
The exploration of the structure-activity relationships (SAR) of derivatives of Imidazo[1,2-a]pyridine-2-carbaldehyde is crucial for optimizing their biological efficacy. By systematically modifying the chemical structure of the parent compound, researchers can identify key features that enhance potency and selectivity for various biological targets.
The Critical Role of Substituents in Biological Potency and Selectivity
The nature and position of substituents on the Imidazo[1,2-a]pyridine (B132010) ring system, as well as on derivatives formed from the 2-carbaldehyde group, play a pivotal role in determining the biological activity of these compounds. Studies have shown that the introduction of different functional groups can significantly influence the potency and selectivity of these molecules.
For instance, in the development of antimicrobial agents, the substituent on the phenyl ring at the C-2 position and modifications at the C-7 position of the imidazo[1,2-a]pyridine core have been shown to impact the inhibitory activity against various bacterial strains. Research on imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives revealed that compounds with groups exhibiting positive sigma and positive bi values demonstrated significantly higher activity. Conversely, increasing the molar refractivity of the substitution pattern led to a sharp decrease in antibacterial activity. scirp.org
In the context of antitubercular agents, SAR studies on imidazo[1,2-a]pyridine-3-carboxamides have highlighted the importance of substituents at the C-2 and C-6 positions. For example, a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring significantly improved potency against Mycobacterium tuberculosis. nih.gov
Regioselectivity and Stereochemistry: The Spatial Arrangement for Enhanced Bioactivity
While extensive research has been conducted on the substituent effects, the specific influence of regioselectivity and stereochemistry on the biological activity of derivatives of this compound is an area that warrants further investigation. The spatial arrangement of atoms and functional groups within a molecule can profoundly affect its interaction with biological targets. Understanding how the specific placement of substituents (regioselectivity) and the three-dimensional structure (stereochemistry) of these derivatives impact their bioactivity will be critical for the design of more effective and selective therapeutic agents.
A Broad Spectrum of Antimicrobial Activities
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Potent Antibacterial Action and Cellular Targets
A variety of derivatives synthesized from this compound have shown promising antibacterial properties. For example, a series of new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives incorporating pyridine (B92270), thiazole, and pyrazole ring systems have been synthesized and evaluated for their antibacterial potency. The results indicated that imidazopyridine-thiazole hybrids, in particular, revealed remarkable antibacterial activities. researchgate.net
Another study focused on the synthesis of new chalcones carrying the imidazo[1,2-a]pyridine heterocyclic core. These compounds were evaluated for their antimicrobial activities against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. The study found that imidazo[1,2-a]pyrimidine chalcone derivatives generally showed excellent to good activity against the tested bacterial strains when compared to imidazo[1,2-a]pyridine chalcone derivatives. researchgate.net
While the antibacterial efficacy of these compounds is evident, further research is required to fully elucidate their specific cellular targets and mechanisms of action. Understanding how these derivatives inhibit bacterial growth at a molecular level is a key step in their development as effective antibacterial drugs.
Antifungal Efficacy and Mechanism of Action, Including Anticandidosis
The antifungal potential of this compound derivatives has been a significant area of investigation, particularly against Candida species, which are common causes of fungal infections in humans.
Chalcone derivatives synthesized from substituted imidazo[1,2-a]pyridine-3-carbaldehydes have been a focus of this research. In one study, a series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and tested against a resistant strain of Candida albicans. Several of these compounds were found to be active, with minimum inhibitory concentrations (MICs) below 300 μmol/L. Notably, one derivative with a 4-amino function on the phenyl group, demonstrated the highest potency with a MIC of 41.98 μmol/L. researchgate.net
Another study on imidazo[1,2-a]pyridinyl-arylacrylonitriles also showed strong antifungal activities against Candida albicans, Candida tropicalis, and Candida glabrata. While these studies establish the anticandidal efficacy, the precise mechanism by which these compounds exert their antifungal effects is still under investigation.
Exploring Antiviral Properties and Inhibition Pathways
The antiviral potential of derivatives of this compound is an emerging and promising area of research, with studies exploring their activity against viruses such as HIV.
A series of Imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their in vitro antiviral activity against human immunodeficiency virus type-1 (HIV-1) and type-2 (HIV-2). One of the synthesized compounds displayed EC50 values of 82.02 and 47.72 μg/mL against HIV-1 and HIV-2, respectively. Molecular docking studies suggested that these compounds may interact with HIV-1 reverse transcriptase, providing a potential mechanism for their antiviral action. nih.govnih.gov
Antituberculosis Activity
Derivatives of the imidazo[1,2-a]pyridine core have emerged as a promising class of antitubercular agents, exhibiting potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Research has primarily focused on imidazo[1,2-a]pyridine-3-carboxamides, which have demonstrated remarkable efficacy.
Studies have shown that modifications at the 2 and 3-positions of the imidazo[1,2-a]pyridine ring significantly influence antitubercular activity. For instance, imidazo[1,2-a]pyridine-2-carboxamide derivatives have been synthesized and evaluated, though they generally exhibit weaker activity compared to their 3-carboxamide counterparts nih.gov. This suggests that the substituent at the 3-position is crucial for potent anti-TB activity nih.gov.
Several imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives have displayed minimum inhibitory concentrations (MICs) in the nanomolar range against the Mtb H37Rv strain and various clinical isolates acs.orgacs.org. The proposed mechanism of action for many of these potent derivatives is the inhibition of the QcrB subunit of the cytochrome bc1 complex, which is essential for the electron transport chain in M. tuberculosis nih.govacs.org.
Interactive Table: Antituberculosis Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target | Potency (MIC) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis H37Rv, MDR/XDR strains | Nanomolar range | acs.orgacs.org |
Anticancer Research and Cytotoxicity Mechanisms
The imidazo[1,2-a]pyridine scaffold has been extensively investigated for its anticancer properties. Derivatives have shown significant antiproliferative effects against a range of cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer).
Antiproliferative Effects on Cancer Cell Lines (e.g., HeLa, MDA-MB-231)
Various substituted imidazo[1,2-a]pyridine derivatives have demonstrated potent cytotoxic effects against HeLa and MDA-MB-231 cancer cells nih.govnih.govnih.gov. For example, a novel imidazo[1,2-a]pyridine derivative, La23, was found to suppress the viability of HeLa cells with an IC50 of 15.32 μM nih.gov. Another study reported that a substituted imidazo[1,2-a]pyridine derivative, 8-Chloro-6-(trifluoromethyl)this compound, could induce apoptosis in MDA-MB-231 breast cancer cells . The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular pathways involved in cancer cell proliferation and survival .
Interactive Table: Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Derivative | Cell Line | Activity | Reference |
|---|---|---|---|
| La23 | HeLa | IC50 of 15.32 μM | nih.gov |
| 8-Chloro-6-(trifluoromethyl)this compound | MDA-MB-231 | Apoptosis induction |
Apoptosis Induction and Cell Cycle Modulation
A key mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is the induction of apoptosis and modulation of the cell cycle. Several studies have shown that these compounds can trigger programmed cell death in cancer cells. For instance, treatment of HeLa cells with the imidazo[1,2-a]pyridine derivative La23 led to an increase in the expression of apoptosis-related proteins such as p53 and Bax, and a reduction in mitochondrial membrane potential, ultimately leading to apoptosis via the mitochondrial pathway nih.gov.
Furthermore, some imidazo[1,2-a]pyridine derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. One study found that a novel imidazo[1,2-a]pyridine compound induced G2/M cell cycle arrest in melanoma and cervical cancer cells nih.gov. This arrest is often associated with the modulation of key cell cycle regulatory proteins nih.govnih.govnih.gov.
Enzyme Inhibition Studies and Pharmacological Targets
Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of various enzymes, highlighting their potential as targeted therapeutic agents.
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Certain imidazo[1,2-a]pyridine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. Studies have shown that imidazo[1,2-a]pyridine-based compounds can exhibit inhibitory activity against these enzymes. For instance, a series of imidazo[1,2-a]pyridine-based derivatives were synthesized and evaluated, with some compounds showing potent AChE inhibition researchgate.netnih.govresearchgate.net. The structure-activity relationship studies revealed that the nature and position of substituents on the imidazo[1,2-a]pyridine ring play a crucial role in their inhibitory potency nih.govresearchgate.net.
Interactive Table: Cholinesterase Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Enzyme | Activity | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine derivatives | Acetylcholinesterase (AChE) | Potent inhibition | researchgate.netnih.govresearchgate.net |
Other Enzyme Targets (e.g., VirB11 ATPase)
While direct inhibition of VirB11 ATPase by this compound has not been reported, related heterocyclic systems have shown activity against this enzyme. Research on imidazo[1,2-a]pyrazine derivatives, which share a similar core structure, has identified them as inhibitors of the Helicobacter pylori VirB11 ATPase (HP0525) ucl.ac.uknih.gov. These compounds act as ATP mimics and have been shown to be competitive inhibitors of the enzyme, which is a key component of the type IV secretion system in H. pylori and a potential target for new antibacterial agents ucl.ac.uknih.gov.
Anti-inflammatory and Analgesic Properties
The imidazo[1,2-a]pyridine scaffold is a core component in the development of novel therapeutic agents, with many derivatives exhibiting significant anti-inflammatory and analgesic properties. nih.govresearchgate.net Research has demonstrated that these compounds can modulate inflammatory pathways through various mechanisms, including the inhibition of key enzymes and pro-inflammatory cytokines.
Derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. researchgate.netbenthamdirect.com In particular, certain imidazo[1,2-a]pyridine carboxylic acid derivatives have shown the ability to reduce inflammation in in vivo models. researchgate.net For instance, studies have revealed that some of these compounds can inhibit carrageenan-induced edema more effectively than the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. researchgate.net A significant focus has been on developing selective COX-2 inhibitors to minimize the gastric side effects associated with non-selective NSAIDs. researchgate.netbenthamdirect.com A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives were synthesized and evaluated as COX-2 inhibitors, showing promising results. nih.gov
Beyond COX inhibition, the anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are also mediated by suppressing pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govlu.seplos.orgnih.gov Novel hexahydroimidazo[1,2-a]pyridines have been shown to inhibit the inducible TNF-α promoter activity in T cells. lu.senih.gov One specific derivative, the methyl ester 3b, inhibited TNF-α driven reporter gene expression in Jurkat T cells with an IC50-value of 3.6 μM and TNF-α production in U937 cells with an IC50-value of 4.6 μM. lu.senih.gov Another study synthesized imidazo[1,2-a]pyridine-N-glycinyl-hydrazone derivatives that acted as potent inhibitors of TNF-α production both in vitro and in vivo. plos.org The anti-inflammatory activity of some derivatives is also linked to the suppression of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov
The analgesic properties of imidazo[1,2-a]pyridine compounds have also been reported, often linked to their anti-inflammatory mechanisms. acs.orgresearchgate.netresearchgate.net Chalcone derivatives incorporating the imidazo[1,2-a]pyridine nucleus have been noted for their wide range of pharmacological activities, including anti-inflammatory and analgesic effects. derpharmachemica.com
Table 1: Selected Imidazo[1,2-a]pyridine Derivatives and their Anti-inflammatory Activity
| Compound/Derivative Class | Target/Mechanism | Key Findings |
| Imidazo[1,2-a]pyridine carboxylic acid derivatives | COX-1 and COX-2 Inhibition | Preferentially inhibited COX-2 in vitro; more efficient than indomethacin in reducing carrageenan-induced edema. researchgate.net |
| 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f) | Selective COX-2 Inhibition | Exhibited high COX-2 inhibitory selectivity and potency (IC50 = 0.07 μM, Selectivity Index = 217.1). benthamdirect.comnih.gov |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | STAT3/NF-κB/iNOS/COX-2 Pathway Suppression | Reduced inflammatory cytokines in breast and ovarian cancer cell lines. nih.gov |
| Hexahydroimidazo[1,2-a]pyridines (e.g., methyl ester 3b) | TNF-α Inhibition | Inhibited TNF-α driven reporter gene expression and TNF-α production in different cell lines. lu.senih.gov |
| Imidazo[1,2-a]pyridine-N-glycinyl-hydrazones (e.g., LASSBio-1749) | TNF-α Production Inhibition | Showed increased inhibitory effects on TNF-α production in vitro and in vivo. plos.org |
Receptor Interactions and Binding Affinities
Molecular docking studies have been instrumental in elucidating the binding modes of imidazo[1,2-a]pyridine derivatives with various biological targets, providing insights into their structure-activity relationships (SAR). nih.gov These computational analyses help predict the interactions between the ligand (the imidazo[1,2-a]pyridine derivative) and the active site of a target protein, guiding the design of more potent and selective inhibitors.
A primary target for the anti-inflammatory activity of these compounds is the cyclooxygenase (COX) enzyme. Docking analyses performed on imidazo[1,2-a]pyridine carboxylic acid derivatives have indicated their ability to bind to the active pockets of both COX-1 and COX-2. researchgate.net For selective COX-2 inhibitors, studies have shown that the methylsulfonyl group on the phenyl ring at C-2 of the imidazo[1,2-a]pyridine core can be inserted into the secondary pocket of the COX-2 active site, a key interaction for selectivity. benthamdirect.com Docking studies of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives demonstrated high binding affinity to the COX-2 enzyme, in some cases higher than the known inhibitor celecoxib. nih.gov
The NF-κB p50 protein has also been a subject of docking studies with imidazo[1,2-a]pyridine derivatives. nih.gov For example, the derivative MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) was shown to dock into the NF-κB p50 subunit, providing a structural basis for its inhibitory effect on this inflammatory pathway. nih.gov
Furthermore, in the context of anticancer research, which often overlaps with inflammation, docking studies have been conducted on other key enzymes. One study evaluated the binding affinity of novel imidazo[1,2-a]pyridine derivatives toward oxidoreductase, a key enzyme in breast cancer progression, with one compound exhibiting a high binding energy of -9.207 kcal/mol and interacting with essential amino acids like His 222, Tyr 216, and Lys 270. researchgate.net Another docking simulation with the 3D structure of human LTA4H (Leukotriene A4 Hydrolase), another target for anti-inflammatory agents, showed a derivative with a strong binding affinity (S score of -11.237 Kcal/mol). chemmethod.com
Table 2: Molecular Docking Results for Imidazo[1,2-a]pyridine Derivatives with Inflammatory Targets
| Derivative Series | Protein Target | Key Interactions/Findings | Binding Score (Example) |
| Imidazo[1,2-a]pyridine carboxylic acids | COX-1 / COX-2 | Binding to the active pockets of both enzymes. researchgate.net | Not specified |
| 2-(4-(methylsulfonyl)phenyl) derivatives | COX-2 | Methylsulfonyl group inserts into the secondary pocket, conferring selectivity. benthamdirect.com | Not specified |
| 2-(4-phenoxyphenyl)imidazo[1,2-a]pyridine derivatives | Oxidoreductase | Interaction with key amino acids His 222, Tyr 216, Lys 270. researchgate.net | -9.207 kcal/mol |
| 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrids | Human LTA4H (3U9W) | Strong binding affinity in the active site. chemmethod.com | -11.237 Kcal/mol |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | NF-κB p50 subunit | Docked into the p50 subunit, suggesting pathway inhibition. nih.gov | Not specified |
The interaction of drug candidates with plasma proteins, particularly human serum albumin (HSA), is a critical factor influencing their pharmacokinetic properties, including distribution and half-life. While specific experimental protein binding studies for this compound itself are not widely documented, research on related structures provides insight into how this class of compounds may behave.
HSA is the most abundant protein in blood plasma and has multiple binding sites for a wide variety of drugs. researchgate.net The binding of drugs to HSA is often reversible and can affect the concentration of the free, pharmacologically active drug in circulation. mdpi.com Subdomain IIA of HSA is a major hydrophobic binding site that can accommodate various drug molecules. researchgate.netmdpi.com
Studies on imidazo[1,2-a]pyridine-3-carboxamide analogues developed as antituberculosis agents have considered their plasma protein binding properties. nih.govnih.gov For instance, high plasma protein binding was noted for the potent anti-TB compound TB47, which features an imidazo[1,2-a]pyridine core. nih.gov Understanding the extent of protein binding is crucial, as high binding can limit the amount of free drug available to reach the target site, although it can also prolong the drug's presence in the body. mdpi.com The elucidation of how imidazo-based compounds interact with HSA can be explored using techniques like fluorescence quenching, which can determine binding affinity. mdpi.com
Advanced Materials Science and Other Applications
Coordination Chemistry and Ligand Design for Metal Complexes
The imidazo[1,2-a]pyridine (B132010) scaffold is a significant focus in the field of coordination chemistry. The nitrogen atoms within the fused ring system act as excellent coordination sites for a variety of metal ions. The introduction of a carbaldehyde group at the 2-position further enhances its utility, providing a reactive handle for the synthesis of more complex, polydentate ligands, most notably through the formation of Schiff bases.
The condensation of the aldehyde group of Imidazo[1,2-a]pyridine-2-carbaldehyde with various primary amines yields Schiff base ligands. These ligands offer multiple donor atoms (N, O, S, etc.), allowing for the chelation of metal ions and the formation of stable metal complexes. The electronic properties and geometry of the resulting metal complexes can be fine-tuned by carefully selecting the amine component.
While research on metal complexes derived directly from this compound is specific, the broader class of imidazo[1,2-a]pyridine derivatives has been extensively studied. For instance, gold(III) complexes of various imidazo[1,2-a]pyridine derivatives have been synthesized and characterized. nih.gov In these complexes, the nitrogen atom of the pyridine (B92270) ring is often involved in coordination to the metal center. The bioactivity of these imidazo[1,2-a]pyridine derivatives was found to increase upon complexation with the metal ion.
The principle of using a carbaldehyde group on a heterocyclic ring to form Schiff base ligands is well-established. For example, Schiff bases derived from the related imidazole-2-carboxaldehyde have been used to synthesize complexes with cobalt(II), nickel(II), copper(II), and zinc(II). These ligands can act as bidentate or tridentate donors, coordinating through the azomethine nitrogen and an imidazole (B134444) nitrogen atom. nih.gov This demonstrates the potential of the carbaldehyde functional group in designing ligands with specific coordination modes and geometries.
The resulting metal complexes often exhibit interesting properties, such as catalytic activity, and potential applications in bioinorganic chemistry. The combination of the rigid imidazo[1,2-a]pyridine backbone with the versatile Schiff base linkage allows for the creation of a wide array of ligands for the development of novel metal-organic frameworks (MOFs), catalysts, and therapeutic agents.
Adsorption Studies for Environmental Remediation (e.g., Heavy Metal Removal)
The presence of nitrogen and oxygen donor atoms in this compound and its derivatives makes them promising candidates for the adsorption of heavy metal ions from aqueous solutions. These heteroatoms can effectively chelate with metal ions, leading to their removal from contaminated water sources.
A notable application in this area involves the functionalization of solid supports, such as mesoporous silica, with related imidazo[1,2-a]pyridine derivatives to create highly effective adsorbents. For example, a silica-based adsorbent functionalized with 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde has demonstrated high selectivity and a significant adsorption capacity for copper(II) ions. nih.gov The efficiency of such adsorbents is largely dependent on the affinity of the donor atoms (N and O) on the material's surface for the target metal ions. nih.gov
The adsorption process is influenced by several key parameters, including the pH of the solution, the contact time between the adsorbent and the solution, the initial concentration of the metal ions, and the temperature. Studies on the silica-functionalized imidazo[1,2-a]pyridine derivative showed that the maximum adsorption capacity for Cu(II) was achieved at a pH of 6. nih.gov
The table below summarizes the adsorption parameters for Cu(II) using a 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde functionalized silica adsorbent (SiN-imd-py), highlighting its effectiveness.
| Parameter | Optimal Condition/Value |
| Target Ion | Cu(II) |
| Adsorbent | SiN-imd-py |
| Optimal pH | 6 |
| Optimal Temperature | 25 °C |
| Maximum Adsorption Capacity | ~100 mg/g |
| Adsorption Efficiency | 97.11 mg g⁻¹ |
This high adsorption capacity is comparable to or exceeds that of other similar adsorbents, underscoring the potential of imidazo[1,2-a]pyridine-based materials in environmental remediation efforts. nih.gov The formation of a Schiff base by condensing the amine of a modified silica surface with the aldehyde group of the imidazo[1,2-a]pyridine derivative leads to a material with strong bonding affinities for heavy metal ions. nih.gov
Challenges and Future Directions in Imidazo 1,2 a Pyridine 2 Carbaldehyde Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of imidazo[1,2-a]pyridines has traditionally involved methods that are often associated with harsh reaction conditions, hazardous solvents, and the use of expensive catalysts. nih.gov A significant challenge and a key future direction in the research of Imidazo[1,2-a]pyridine-2-carbaldehyde is the development of novel, efficient, and environmentally benign synthetic methodologies.
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, including carbaldehydes. researchgate.netrsc.org For instance, a highly efficient microwave-assisted synthesis of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes has been developed using polyethylene (B3416737) glycol (PEG)-400 as a green reaction medium. researchgate.net This method offers mild reaction conditions, high yields, short reaction times, and avoids the use of toxic catalysts and hazardous solvents. researchgate.net While this highlights progress for the 3-carbaldehyde isomer, a future focus will be on adapting and optimizing such sustainable protocols specifically for the synthesis of this compound and its derivatives.
Future research will likely focus on the discovery and application of novel and reusable catalysts, further exploration of water-based synthetic routes, and the expansion of multicomponent reactions to generate a wider diversity of this compound analogues with high atom economy.
Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyridine Derivatives
| Methodology | Advantages | Disadvantages |
| Traditional Synthesis | Well-established procedures | Harsh conditions, hazardous solvents, often multi-step |
| Microwave-Assisted Synthesis | Rapid, high yields, improved efficiency | Requires specialized equipment |
| Green Chemistry Approaches | Environmentally friendly, reduced waste | May require optimization for specific substrates |
| One-Pot/Multicomponent Reactions | High efficiency, atom economy, reduced steps | Can be sensitive to reaction conditions |
Elucidation of Complex Biological Mechanisms and Off-Target Effects
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. rsc.orgresearchgate.net A significant challenge lies in elucidating the precise molecular mechanisms through which these compounds, particularly those derived from this compound, exert their effects.
In the context of cancer, for example, imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. nih.govresearchgate.net The anticancer effects are often a result of their inhibitory action on various molecular pathways, including PI3K/Akt, and their ability to inhibit key enzymes like cyclin-dependent kinases (CDKs). rsc.orgnih.gov Some derivatives have also been identified as potent inhibitors of kinases such as PI3K and insulin-like growth factor-1 receptor (IGF-1R). rsc.orgresearchgate.net
A critical and often overlooked aspect of drug development is the investigation of off-target effects. While the on-target activity of a compound may be well-characterized, its interactions with other cellular components can lead to unforeseen side effects. For imidazo[1,2-a]pyridine derivatives, some studies have noted the potential for off-target activity in initial kinase panel profiling. researchgate.net A key future direction will be the comprehensive profiling of this compound and its derivatives against a wide range of cellular targets to identify any potential off-target interactions. This will be crucial for developing safer and more effective therapeutic agents.
Future research should focus on utilizing advanced techniques such as proteomics, genomics, and high-content screening to map the cellular pathways modulated by these compounds. A deeper understanding of their mechanism of action will enable the rational design of more potent and selective drugs with minimized off-target effects.
Computational Design and Predictive Modeling for Enhanced Bioactivity
The integration of computational tools in the drug discovery process has revolutionized the way new therapeutic agents are designed and optimized. For this compound research, computational design and predictive modeling represent a significant opportunity to accelerate the development of compounds with enhanced bioactivity.
Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to a specific protein target. rsc.org Studies on imidazo[1,2-a]pyridine derivatives have employed molecular docking to investigate their binding to various receptors, such as the VEGFR2 receptor, which is a key inhibitor of tumor cell growth and angiogenesis. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful tool used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov 2D- and 3D-QSAR models can be developed to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.govresearchgate.net
Density Functional Theory (DFT) calculations are employed to understand the electronic properties of molecules, such as their Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP). nih.gov This information is valuable for predicting the reactivity and interaction of the compounds with biological targets. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness predictions can help in the early identification of candidates with favorable pharmacokinetic properties. nih.gov
A significant challenge in this area is the accuracy of the predictive models, which heavily rely on the quality and quantity of the experimental data used for their development. Future directions will involve the use of more sophisticated computational methods, such as machine learning and artificial intelligence, to build more accurate predictive models. The integration of computational and experimental approaches in an iterative cycle of design, synthesis, and testing will be crucial for the efficient discovery of novel this compound derivatives with superior bioactivity.
Table 2: Computational Approaches in Imidazo[1,2-a]pyridine Research
| Computational Method | Application |
| Molecular Docking | Predicts binding affinity and orientation to biological targets. |
| QSAR | Correlates chemical structure with biological activity to predict potency. |
| DFT Calculations | Determines electronic properties to understand reactivity and interactions. |
| ADMET Prediction | Assesses drug-like properties and pharmacokinetics in silico. |
Exploration of New Therapeutic Areas and Material Science Applications
While the anticancer and antimicrobial properties of imidazo[1,2-a]pyridines are well-documented, a significant future direction is the exploration of their potential in new therapeutic areas and their application in material science.
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine analogues in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govnih.gov Some derivatives have shown affinity for adenosine (B11128) A1 receptors, suggesting their potential to improve cognition. nih.gov The scaffold is also being investigated for its ability to modulate various molecular targets in the central nervous system, including enzymes and receptors associated with these disorders. nih.gov
The unique photophysical properties of the imidazo[1,2-a]pyridine core have opened up avenues for its use in material science . These compounds have been utilized as fluorescent probes for the detection of metal ions like Hg2+ and as sensors for nerve agent simulants. rsc.orgresearchgate.netnih.gov Their strong fluorescence and stability make them attractive candidates for applications in bioimaging. mdpi.com
Furthermore, imidazo[1,2-a]pyridine derivatives are being explored as electron-accepting materials in the construction of high-performance deep-blue Organic Light-Emitting Diodes (OLEDs) . nih.gov Their bipolar nature and excellent emission behavior also make them suitable for applications in hybrid white LEDs. rsc.org
The exploration of imidazo[1,2-a]pyridine derivatives for the treatment of neglected tropical diseases is another promising frontier. Recent research has demonstrated their potent in vitro activity against piroplasm infection, which affects both animals and humans. nih.gov Additionally, there is ongoing research into their potential as anthelmintic and antifungal agents. acs.org
The primary challenge in these new areas is the need for extensive research to validate their efficacy and safety. Future work will involve the synthesis and screening of large libraries of this compound derivatives to identify lead compounds for these novel applications. A multidisciplinary approach, combining synthetic chemistry, pharmacology, and materials science, will be essential to fully realize the potential of this versatile scaffold.
Q & A
Q. What are the common synthetic routes for Imidazo[1,2-a]pyridine-2-carbaldehyde?
The synthesis of this compound typically involves:
- Condensation reactions : Between 2-aminopyridines and carbonyl-containing reagents (e.g., aldehydes or ketones) under acidic or basic conditions .
- Multicomponent reactions : One-pot reactions using aryl ketones, 2-amino-N-heterocycles, and methylene donors like dimethyl sulfoxide (DMSO) with catalysts such as K₂S₂O₈ and I₂ .
- Friedländer’s method : Reacting 3-amino-2-formylimidazo[1,2-a]pyridine with aldehydes/ketones in the presence of Lewis acids (e.g., AlCl₃) to form fused heterocycles .
- Acid-amine coupling : High-yield (93–97%) coupling of intermediates using HATU and DIPEA in ethanol .
Q. How is this compound characterized structurally?
Key characterization methods include:
Q. What are the primary pharmacological applications of this compound?
this compound derivatives exhibit:
- Antimicrobial activity : Against Staphylococcus aureus and Candida albicans via disruption of microbial cell membranes .
- Anticancer potential : Inhibition of cancer cell proliferation through kinase or protease inhibition .
- Anti-inflammatory/analgesic effects : Modulation of cyclooxygenase (COX) pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Methodological considerations include:
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance Friedel-Crafts acylation regioselectivity at the C-3 position .
- Solvent effects : Ethanol promotes eco-friendly synthesis with minimal by-products .
- Temperature control : Maintaining 60–80°C prevents side reactions in multicomponent syntheses .
- Automation : Continuous flow reactors improve scalability and reproducibility .
Q. What computational methods are used to study electronic properties and reactivity?
Advanced approaches involve:
- Density Functional Theory (DFT) : Modeling electronic transitions, frontier molecular orbitals, and charge distribution to predict reactivity .
- Molecular docking : Simulating ligand-protein interactions to identify binding affinities for antimicrobial or anticancer targets .
- Hirshfeld surface analysis : Quantifying intermolecular interactions (e.g., H-bonding, π-π stacking) in crystal structures .
Q. How can contradictory data in biological activity studies be resolved?
Strategies include:
- Structural-activity relationships (SAR) : Correlating substituent effects (e.g., electron-withdrawing groups at C-3) with potency variations .
- Assay standardization : Comparing in vitro (e.g., MIC values) and in vivo models to validate efficacy .
- Mechanistic studies : Identifying off-target interactions via transcriptomic or proteomic profiling .
Q. What are the challenges in scaling up laboratory synthesis to industrial production?
Key hurdles and solutions:
- By-product management : Chromatography-free purification using recrystallization or solvent extraction .
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported I₂) reduce costs .
- Process intensification : Microreactor technology enhances heat/mass transfer for exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
